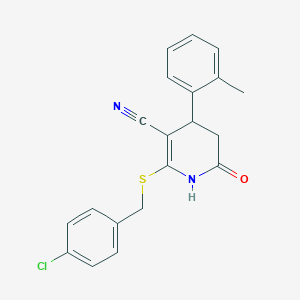
2-((4-Chlorobenzyl)thio)-6-oxo-4-(o-tolyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Chlorobenzyl)thio)-6-oxo-4-(o-tolyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile is a useful research compound. Its molecular formula is C20H17ClN2OS and its molecular weight is 368.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((4-Chlorobenzyl)thio)-6-oxo-4-(o-tolyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile is a member of the tetrahydropyridine family and has garnered attention due to its potential biological activities. This article reviews the synthesis, biological activities, and relevant research findings related to this compound.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the tetrahydropyridine core followed by the introduction of various substituents. The synthetic routes often utilize reactions such as nucleophilic substitution and cyclization reactions to achieve the desired heterocyclic structure.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing thioether functionalities have shown activity against various bacterial strains. In a study focusing on related compounds, moderate to strong antibacterial activity was observed against Salmonella typhi and Bacillus subtilis .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other Strains | Weak to Moderate |
Anticancer Activity
The anticancer potential of similar compounds has been explored extensively. For example, a series of imidazo[2,1-b][1,3,4]thiadiazoles derived from 4-chlorobenzyl exhibited cytotoxic effects against human and murine cancer cell lines. Notably, compounds induced apoptosis through mechanisms such as mitochondrial membrane disruption and DNA fragmentation . These findings suggest that the tetrahydropyridine derivatives may also possess similar anticancer properties.
Enzyme Inhibition
Compounds in this class have been evaluated for their ability to inhibit key enzymes such as acetylcholinesterase (AChE). Inhibitors of AChE are crucial for treating neurological disorders like Alzheimer's disease. Studies have demonstrated that certain derivatives exhibit strong inhibitory activity against AChE .
Case Studies
- Antibacterial Screening : A study synthesized several thioether derivatives and tested their antibacterial efficacy against a panel of bacteria. The results showed that compounds with a 4-chlorobenzyl group were particularly effective against Gram-positive bacteria.
- Cytotoxicity Assays : In vitro assays on cancer cell lines indicated that certain tetrahydropyridine derivatives led to significant cell death via apoptosis. The mechanism was further elucidated using flow cytometry techniques to analyze cell cycle progression and mitochondrial health .
Research Findings
Recent literature highlights several key findings regarding the biological activity of related compounds:
- Antimicrobial Properties : Compounds with thioether linkages consistently demonstrate promising antimicrobial activities.
- Cytotoxic Mechanisms : The activation of apoptotic pathways in cancer cells provides a pathway for developing new anticancer agents.
- Enzyme Interaction : The binding affinity of these compounds with AChE suggests potential therapeutic applications in neurodegenerative diseases.
Propiedades
IUPAC Name |
6-[(4-chlorophenyl)methylsulfanyl]-4-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2OS/c1-13-4-2-3-5-16(13)17-10-19(24)23-20(18(17)11-22)25-12-14-6-8-15(21)9-7-14/h2-9,17H,10,12H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLJQNYEVPQPKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=O)NC(=C2C#N)SCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













